molecular formula C5H8O3 B183675 5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 10374-51-3

5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B183675
CAS No.: 10374-51-3
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.0993 g/mol . This compound features a furan ring with a hydroxymethyl group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the reduction of 5-(hydroxymethyl)furfural. One common method is the catalytic hydrogenation of 5-(hydroxymethyl)furfural using a palladium catalyst under mild conditions . Another approach involves the use of sodium borohydride as a reducing agent in an aqueous medium .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic hydrogenation of 5-(hydroxymethyl)furfural in the presence of a palladium catalyst, with careful control of temperature and pressure to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)furfural: A precursor to 5-(hydroxymethyl)dihydrofuran-2(3H)-one, known for its role in the Maillard reaction.

    Furfural: Another furan derivative used in the production of resins and as a solvent.

    2,5-dimethylfuran: A biofuel with higher energy content compared to ethanol.

Uniqueness

This compound is unique due to its combination of a hydroxymethyl group and a dihydrofuran ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347209
Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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URL https://comptox.epa.gov/dashboard/DTXSID001347209
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-51-3, 32780-06-6
Record name 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(+)-4-Hydroxymethyl-4-butanolide
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Record name 10374-51-3
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Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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Record name 5-(hydroxymethyl)oxolan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in organic synthesis?

A: this compound, a chiral γ-butyrolactone, holds promise as a valuable building block in organic synthesis. Research has demonstrated its utility as a starting material for synthesizing more complex molecules. For example, it can be derived from (–)-levoglucosenone (LGO) through palladium-catalyzed reactions followed by Baeyer–Villiger oxidation. This process enables the creation of chiral 3- and 4-substituted derivatives of this compound. [] These derivatives are important precursors for various biologically active compounds, highlighting the compound's significance in medicinal chemistry and natural product synthesis.

Q2: Has this compound been found in natural sources?

A: Yes, this compound has been identified in the fruits of Capparis spinosa L. [] This discovery suggests potential applications for this compound in food chemistry or as a naturally-derived synthon for various chemical syntheses.

Q3: Are there any reports on the biological activity of this compound?

A: While this compound itself has not been extensively studied for its biological activity, research indicates that other compounds isolated alongside it from the Red Sea sponge Haliclona sp. exhibited cytotoxic activity against various cancer cell lines. [] This finding suggests the possibility of this compound or its derivatives possessing interesting biological properties, warranting further investigation in this area.

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